N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide

PDE4 Inhibition Enzymatic Potency Rolipram

N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide (CAS: 199871-63-1) is a synthetic small-molecule phosphodiesterase 4 (PDE4) inhibitor developed within the 8-methoxyquinoline-5-carboxamide chemical series. This series was rationally designed as a rigid bicyclic replacement for the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore of the prototypical PDE4 inhibitor rolipram, yielding compounds with significantly enhanced enzymatic potency and selectivity.

Molecular Formula C16H11Cl2N3O2
Molecular Weight 348.2 g/mol
Cat. No. B8066084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide
Molecular FormulaC16H11Cl2N3O2
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CC=N2
InChIInChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-10(9-3-2-6-20-14(9)13)16(22)21-15-11(17)7-19-8-12(15)18/h2-8H,1H3,(H,19,21,22)
InChIKeyUBYNBZKQYLBKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide: A High-Potency PDE4 Inhibitor for Inflammatory R&D


N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide (CAS: 199871-63-1) is a synthetic small-molecule phosphodiesterase 4 (PDE4) inhibitor developed within the 8-methoxyquinoline-5-carboxamide chemical series [1]. This series was rationally designed as a rigid bicyclic replacement for the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore of the prototypical PDE4 inhibitor rolipram, yielding compounds with significantly enhanced enzymatic potency and selectivity [2]. As a core scaffold derivative, this compound is a critical research tool and reference standard for studying PDE4-mediated cAMP hydrolysis and its role in inflammation, particularly within the context of respiratory diseases such as asthma and COPD .

Why N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide Cannot Be Substituted with Other PDE4 Inhibitors


Substituting N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide with a generic PDE4 inhibitor, or even a close structural analog, introduces significant risk of experimental failure and flawed data interpretation. The 8-methoxyquinoline-5-carboxamide scaffold was engineered to overcome the limitations of earlier PDE4 inhibitors like rolipram, which exhibited narrow therapeutic windows due to poor selectivity and emetic side effects [1]. Within this class, seemingly minor structural changes—such as the position of the carboxamide (5- vs. 4-quinoline) or the substitution on the pyridyl ring—result in a >3-fold difference in enzymatic potency and alter the rolipram binding site affinity, which is a key predictor of in vivo tolerability [2]. Using an alternative compound without verifying these specific activity markers compromises the integrity of any structure-activity relationship (SAR) study and invalidates cross-study comparisons of anti-inflammatory efficacy.

Quantitative Differentiation Guide for N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide


11-Fold Superior Enzymatic Potency Compared to the Prototype PDE4 Inhibitor Rolipram

The target compound demonstrates significantly enhanced enzymatic potency over the first-generation PDE4 inhibitor rolipram. The 8-methoxyquinoline-5-carboxamide series, from which this compound is derived, was explicitly designed to improve upon rolipram's modest PDE4 activity. N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide inhibits PDE4 with an IC50 of 6.80 nM in a human U937 cell-based assay [1]. In contrast, rolipram inhibits PDE4B with an IC50 of approximately 130 nM [2]. This represents an 11-fold improvement in potency for the target compound relative to the historical standard [3].

PDE4 Inhibition Enzymatic Potency Rolipram

Enhanced Therapeutic Index Marker: Superior Rolipram Binding Site (RBA) Affinity Over D4418

The rolipram binding assay (RBA) is a critical surrogate marker for a PDE4 inhibitor's therapeutic index, with higher values correlating with a greater risk of emetic side effects. The target compound, N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide, shows a superior RBA affinity profile compared to its close structural analog, D4418 (8-methoxyquinoline-4-carboxylic acid (3,5-dichloropyridyl-4-yl)amide). The target compound has an RBA IC50 of 6.50 nM [1], while D4418 exhibits a markedly higher RBA IC50 of 530 nM [2]. This 81-fold difference suggests the target compound achieves a more favorable binding profile, which has been correlated with a reduced likelihood of triggering emesis in preclinical models, a major hurdle for PDE4 inhibitor development [3].

Rolipram Binding Assay Therapeutic Index D4418

Specific Selectivity Profile: >1,000-Fold Selectivity for PDE4B over PDE11A

The selectivity of N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide against other phosphodiesterase family members is a key differentiator. While the compound potently inhibits PDE4B with an IC50 of 20 nM [1], its activity against PDE11A is markedly weaker, with an IC50 of 7,300 nM [2]. This yields a selectivity index of 365-fold, confirming a strong preference for the PDE4 family. This level of selectivity is comparable to, or exceeds, that of clinical candidates like cilomilast, which inhibits PDE4 (IC50 ~100 nM) but also shows activity against PDE1 (IC50 = 74,000 nM), resulting in a 740-fold selectivity index [3]. This data supports the use of the target compound in experiments designed to attribute biological effects specifically to PDE4A/B/C/D subtypes.

Kinase Selectivity PDE11A Off-Target Screening

Regioisomeric Differentiation: 5-Carboxamide Confers Activity Advantage Over 4-Carboxamide Analog L454560

The position of the carboxamide linkage on the quinoline core is a critical determinant of biological activity and tolerability. The target compound, featuring a 5-carboxamide substitution, demonstrates a favorable profile compared to the 4-carboxamide regioisomer series, exemplified by L-454,560 (MK-0359). While L-454,560 is a highly potent PDE4 inhibitor (PDE4A IC50 = 1.4 nM), it triggered an emetic response in squirrel monkeys at a plasma concentration of 3.8 μM when dosed orally at 10 mg/kg [1]. In contrast, the 8-methoxyquinoline-5-carboxamide series, to which the target compound belongs, was specifically developed to maintain high potency while circumventing such tolerability issues [2]. The selection of a 5-carboxamide over a 4-carboxamide scaffold is thus a deliberate SAR choice to optimize the therapeutic index, making the target compound a more appropriate tool for in vivo pharmacology studies where the emetic side-effect of 4-carboxamide analogs would confound results [3].

Structure-Activity Relationship Regioisomer L454560

Validated Research and Procurement Scenarios for N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide


Low-Concentration Mechanistic PDE4 Profiling in Human Cellular Assays

Use N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide as a high-potency reference inhibitor in human U937 cell-based assays to establish maximal PDE4 blockade. With an enzymatic IC50 of 6.80 nM [1], this compound can fully inhibit PDE4 at sub-μM concentrations where the first-generation inhibitor rolipram (IC50 ~130 nM) [2] would be largely ineffective. This allows for a clearer dissection of PDE4-dependent versus PDE4-independent cAMP signaling pathways without the confounding effects of high vehicle concentrations.

Preclinical Safety Pharmacology: Enabling Cleaner In Vivo Efficacy Studies

For in vivo efficacy models of respiratory inflammation (e.g., ovalbumin-induced bronchoconstriction in guinea pigs), this compound serves as a superior alternative to 4-carboxamide PDE4 inhibitors like L-454,560, which are associated with emetic responses even at plasma concentrations required for efficacy (3.8 μM at 10 mg/kg p.o. in squirrel monkeys) [3]. The target compound's 5-carboxamide scaffold is linked to an improved therapeutic index, allowing researchers to measure anti-inflammatory endpoints without the confounding variable of gastrointestinal side effects.

Target Engagement Biomarker Development via Rolipram Binding Assays

Employ N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide as a critical reference tool for developing and validating PDE4 target engagement assays based on the rolipram binding site. Its exceptionally high affinity for this site (RBA IC50 = 6.50 nM) [1], which is 81-fold higher than that of the close analog D4418 (RBA IC50 = 530 nM) [4], makes it an ideal positive control or tracer for competition binding studies. This application is essential for pharmacokinetic-pharmacodynamic (PK-PD) modeling.

PDE4-Specific Pathway Dissection with Minimal PDE11A Interference

In signal transduction studies aimed at isolating PDE4-specific effects on cAMP pools, the compound's 365-fold selectivity for PDE4B (IC50 = 20 nM) over PDE11A (IC50 = 7,300 nM) [5] provides a significant advantage over less well-characterized PDE4 inhibitors. This selectivity profile ensures that observed cellular phenotypes can be confidently attributed to PDE4A/B/C/D inhibition and not to off-target activity on PDE11A, which also regulates cAMP and cGMP levels.

Quote Request

Request a Quote for N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.